molecular formula C8H10KNO2S B1391769 Potassium 4-butyl-1,3-thiazole-2-carboxylate CAS No. 1240526-62-8

Potassium 4-butyl-1,3-thiazole-2-carboxylate

Cat. No.: B1391769
CAS No.: 1240526-62-8
M. Wt: 223.34 g/mol
InChI Key: XLOZULQOWXYNRN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-butyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-butyl-1,3-thiazole-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt . The reaction can be represented as follows:

C8H9NO2S+KOHC8H9NO2SK+H2O\text{C}_8\text{H}_9\text{NO}_2\text{S} + \text{KOH} \rightarrow \text{C}_8\text{H}_9\text{NO}_2\text{SK} + \text{H}_2\text{O} C8​H9​NO2​S+KOH→C8​H9​NO2​SK+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale neutralization reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the production process .

Mechanism of Action

Properties

IUPAC Name

potassium;4-butyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.K/c1-2-3-4-6-5-12-7(9-6)8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOZULQOWXYNRN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CSC(=N1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 4-butyl-1,3-thiazole-2-carboxylate

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